molecular formula C19H15N3O2S B4823402 N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]pyridine-3-carboxamide

N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]pyridine-3-carboxamide

Cat. No.: B4823402
M. Wt: 349.4 g/mol
InChI Key: WMAHTJXETVLUNP-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a sulfur atom in the thiophene ring and a cyano group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]pyridine-3-carboxamide typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:

    Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.

    Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight.

    Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]pyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and thiophene-based heterocycles. Examples are:

Uniqueness

N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-12-17(13-5-7-15(24-2)8-6-13)16(10-20)19(25-12)22-18(23)14-4-3-9-21-11-14/h3-9,11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAHTJXETVLUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CN=CC=C2)C#N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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